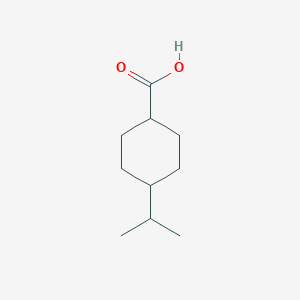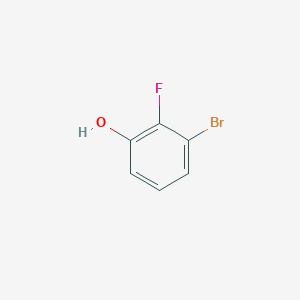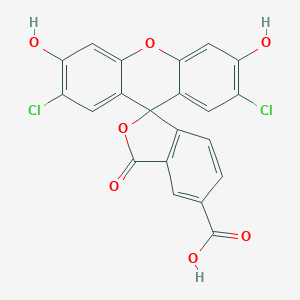
5-Carboxy-2',7'-dichlorofluorescéine
Vue d'ensemble
Description
5-Carboxy-2',7'-dichlorofluorescein is a derivative of fluorescein, which is a synthetic organic compound with a molecular structure that allows it to be used in various applications, including as a fluorescent dye. While the provided papers do not directly discuss 5-Carboxy-2',7'-dichlorofluorescein, they do provide insights into related compounds that can help infer some of its properties and uses.
Synthesis Analysis
The synthesis of related compounds, such as 5-Carboxyfluorescein, involves the introduction of functional groups that can impart additional properties to the molecule, such as peroxidase-like catalytic activity . This suggests that the synthesis of 5-Carboxy-2',7'-dichlorofluorescein would similarly involve specific reactions to introduce carboxy and dichloro groups into the fluorescein core, potentially affecting its reactivity and utility in various applications.
Molecular Structure Analysis
The molecular structure of fluorescein derivatives is characterized by the presence of aromatic rings and substituents that can alter their optical properties. The presence of carboxy groups, as seen in 5-Carboxyfluorescein, can provide sites for further chemical modification or conjugation with other molecules . The dichloro groups in 5-Carboxy-2',7'-dichlorofluorescein would likely influence the molecule's electronic structure and, consequently, its fluorescence characteristics.
Chemical Reactions Analysis
Fluorescein derivatives can participate in a variety of chemical reactions. For instance, 5-Carboxyfluorescein has been shown to exhibit peroxidase-like catalytic activity, which enables it to catalyze the synthesis of polyaniline nanoplatelets . This indicates that 5-Carboxy-2',7'-dichlorofluorescein may also engage in catalytic reactions or serve as a building block for the synthesis of nanostructured materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorescein derivatives are closely related to their molecular structure. For example, 5-Bromomethyl fluorescein (5-BMF) has high molar absorptivity and quantum yield, making it suitable for use with laser-induced fluorescence detection . These properties are influenced by the specific substituents on the fluorescein core. Therefore, 5-Carboxy-2',7'-dichlorofluorescein would likely exhibit unique absorptivity and fluorescence characteristics due to the presence of carboxy and dichloro substituents.
Applications De Recherche Scientifique
- Les chercheurs l'utilisent pour étudier le métabolisme oxydatif, quantifier les espèces réactives de l'oxygène et étudier les produits oxydatifs des cellules phagocytaires .
Détection du pH Intracellulaire
Espèces Réactives de l'Oxygène (ROS) Detection
Études de la Résistance aux Multi-Médicaments (MDR)
En résumé, la Carboxy-DCFDA joue un rôle crucial dans la recherche cellulaire, offrant des informations précieuses sur la régulation du pH, le stress oxydatif et les mécanismes de résistance aux médicaments. Sa polyvalence en fait un élément essentiel dans divers contextes expérimentaux . Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The primary target of 5-Carboxy-2’,7’-dichlorofluorescein is the multidrug resistance protein 2 (MRP2) . MRP2 is a transporter protein that plays a crucial role in the efflux of drugs and other xenobiotics out of cells .
Mode of Action
5-Carboxy-2’,7’-dichlorofluorescein interacts with its target, MRP2, by serving as a specific substrate for this transporter . It is used to study the identity, activity, and specificity of MRP2 molecules .
Biochemical Pathways
The compound is involved in the oxidative stress pathway . It is an intracellular probe added to the cells as a pro-substrate, which upon hydrolysis by the esterase enzyme produces the fluorescent product called CDF . This fluorescence can be used to detect the presence of reactive oxygen species (ROS) within the cell .
Pharmacokinetics
The compound is known to passively diffuse into cells . Once inside the cell, it is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore . The compound’s bioavailability is influenced by its ability to passively diffuse into cells and its subsequent activation by intracellular esterases .
Result of Action
The result of the compound’s action is the production of a fluorescent product that can be used to detect the presence of ROS within the cell . This fluorescence can be quantified as a measure of oxidant production .
Action Environment
The action of 5-Carboxy-2’,7’-dichlorofluorescein can be influenced by environmental factors such as pH. With a pKa of 4.8, this dye can be used as an acidic pH sensor . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Safety and Hazards
5-Carboxy-2’,7’-dichlorofluorescein is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and is combustible dust .
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-Carboxy-2’,7’-Dichlorofluorescein plays a significant role in biochemical reactions. It is an ideal substrate for the Multidrug Resistance Protein 2 (MRP2) vesicular transport assay . The compound interacts with MRP2, a protein that plays a crucial role in the efflux of many hydrophilic compounds and conjugates .
Cellular Effects
The effects of 5-Carboxy-2’,7’-Dichlorofluorescein on cells are primarily observed through its interactions with reactive oxygen species (ROS). The compound is used as a cell permeate probe to detect intracellular ROS . It influences cell function by interacting with these ROS, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Carboxy-2’,7’-Dichlorofluorescein exerts its effects through specific binding interactions with biomolecules. It passively diffuses into cells and is nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore . This process can influence enzyme activity and lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-Carboxy-2’,7’-Dichlorofluorescein can change. The compound is stable and does not degrade quickly, allowing for long-term effects on cellular function to be observed in in vitro or in vivo studies .
Metabolic Pathways
It is known to interact with MRP2, suggesting it may be involved in the metabolic pathways associated with this protein .
Transport and Distribution
5-Carboxy-2’,7’-Dichlorofluorescein is transported and distributed within cells and tissues through passive diffusion . It can interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Carboxy-2’,7’-Dichlorofluorescein is primarily within the cytoplasm, where it can interact with various enzymes and proteins . The compound’s activity or function can be affected by its localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZVUTYDEVUNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920579 | |
| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111843-78-8, 142975-81-3 | |
| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Carboxyl-2',7'-dichlorodihydrofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Carboxy-2',7'-dichlorofluorescein (CDCFDA) work as a probe for vacuolar structures in yeast?
A1: CDCFDA is a cell-permeant, non-fluorescent compound. Upon entering the cell, esterases cleave the acetate groups, trapping the now fluorescent 5-carboxy-2',7'-dichlorofluorescein (CDCF) within the cell []. In yeast, CDCF accumulates specifically in vacuoles, allowing researchers to visualize vacuolar morphology and dynamics []. This accumulation likely occurs due to the pH sensitivity of CDCF, as it exhibits stronger fluorescence in the acidic environment of vacuoles.
Q2: CDCFDA is also mentioned in research on ischemia-reperfusion injury in hearts. What role does it play in this context?
A3: In cardiac research, CDCFDA serves as a probe for reactive oxygen species (ROS) []. Ischemia-reperfusion injury is known to involve a surge in ROS production, which contributes to cell damage. Using CDCFDA, researchers can monitor the real-time changes in ROS levels within a beating heart during ischemia and reperfusion []. This allows for a deeper understanding of the role of ROS in this context and the evaluation of potential therapeutic interventions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






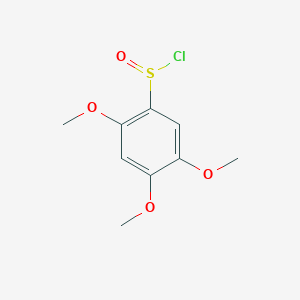


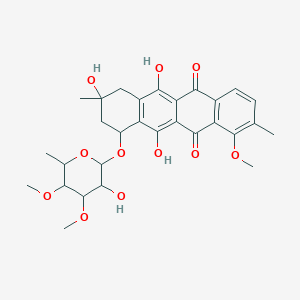
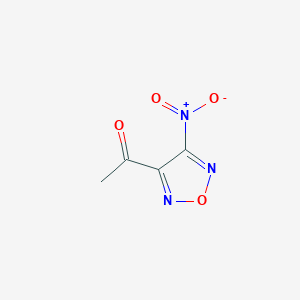
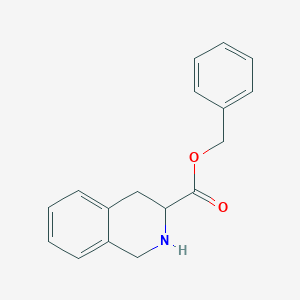

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
